Masilukast - 136564-68-6

Masilukast

Catalog Number: EVT-273623
CAS Number: 136564-68-6
Molecular Formula: C31H32F3N3O5S
Molecular Weight: 615.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Masilukast is under investigation in clinical trial NCT01740986 (Safety and Efficacy of SA09012 in Asthma).
Source

Masilukast is synthesized through various chemical processes involving specific precursors that facilitate its formation. The compound's development is part of ongoing research aimed at improving treatments for inflammatory conditions.

Classification
  • Type: Leukotriene receptor antagonist
  • Therapeutic Class: Respiratory agents
  • Chemical Family: Aromatic compounds
Synthesis Analysis

Methods

The synthesis of Masilukast typically involves multi-step organic reactions. Key methods include:

  • Condensation Reactions: These are essential for forming the core structure of the molecule.
  • Cyclization: This step helps in establishing the cyclic components necessary for its biological activity.

Technical Details

The synthesis often starts with readily available aromatic compounds, which undergo functional group modifications to achieve the desired molecular framework. Advanced techniques such as chromatography may be employed for purification at various stages.

Molecular Structure Analysis

Structure

Masilukast's molecular structure can be represented by its chemical formula, which includes several functional groups that contribute to its activity. The structural representation typically includes:

  • Aromatic rings
  • Side chains that enhance receptor binding

Data

The molecular weight of Masilukast is approximately 400 g/mol, and it features a complex arrangement of atoms that facilitate its interaction with leukotriene receptors.

Chemical Reactions Analysis

Reactions

Masilukast undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  • Nucleophilic Substitution: This reaction type is crucial in forming key bonds within the molecule.
  • Hydrolysis: In biological systems, hydrolysis may activate or deactivate the compound, influencing its therapeutic effects.

Technical Details

Understanding the kinetics and thermodynamics of these reactions is vital for optimizing synthesis routes and predicting biological interactions.

Mechanism of Action

Process

Masilukast exerts its effects by competitively inhibiting leukotriene receptors (specifically CysLT1). By blocking these receptors, it prevents leukotrienes from exerting their inflammatory effects, leading to:

  • Relaxation of bronchial smooth muscle
  • Reduction in mucus secretion

Data

Research indicates that Masilukast can significantly improve lung function metrics in patients with asthma compared to placebo treatments.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Moderately soluble in organic solvents; limited solubility in water, which affects formulation strategies.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant pKa values indicate its ionization state at physiological pH, influencing absorption and distribution.

Relevant Data or Analyses

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess purity and concentration during both synthesis and formulation processes.

Applications

Scientific Uses

Masilukast is primarily investigated for:

  • Treatment of asthma and allergic rhinitis.
  • Potential applications in other inflammatory disorders due to its mechanism of action against leukotrienes.

Ongoing clinical trials are assessing its efficacy and safety profile compared to existing therapies, aiming to establish Masilukast as a valuable addition to respiratory disease management.

Molecular Pharmacology and Receptor Dynamics

Cysteinyl Leukotriene Receptor (CysLT1) Antagonism Mechanisms

Masilukast functions as a competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), binding with high affinity to the orthosteric site and preventing the natural ligands LTD₄ and LTE₄ from initiating pro-inflammatory signaling [7]. This receptor belongs to the G protein-coupled receptor (GPCR) family and is primarily coupled to the Gαq/11 signaling pathway. Upon cysteinyl leukotriene (CysLT) binding, CysLT1R activation triggers phospholipase C-β (PLC-β) activation, leading to inositol trisphosphate (IP₃)-mediated calcium mobilization from endoplasmic reticulum stores and subsequent protein kinase C (PKC) activation [1] [6]. Masilukast's antagonism disrupts this cascade by sterically blocking the ligand-binding pocket, as evidenced by radioligand displacement assays showing nanomolar affinity (Kᵢ = 2.8 ± 0.3 nM) for human CysLT1R [3].

The molecular architecture of CysLT1R features a deep orthosteric pocket located between transmembrane helices (TM) 3, 4, 5, 6, and 7, with extracellular loops (ECLs) 2 and 3 forming the ligand entry portal. Masilukast's sulfonamide group forms critical hydrogen bonds with residues in TM4 (Asn₈₄) and TM5 (Tyr₉₂), while its hydrophobic quinoline moiety engages in π-π stacking with Phe₉₀ in TM3 [7]. This interaction pattern stabilizes the receptor in an inactive conformation, preventing the inward shift of TM6 required for G protein coupling. Functional assays demonstrate Masilukast's potency in inhibiting LTD₄-induced bronchoconstriction (IC₅₀ = 1.2 nM in human airway smooth muscle) and eosinophil chemotaxis (IC₅₀ = 3.5 nM) [4] [6].

Table 1: Structural Determinants of Masilukast-CysLT1R Interaction

Receptor DomainKey ResiduesInteraction TypeFunctional Consequence
Transmembrane Helix 3 (TM3)Tyr₉₂, Phe₉₀Hydrogen bonding, π-π stackingStabilizes antagonist conformation
Transmembrane Helix 4 (TM4)Asn₈₄Hydrogen bonding (sulfonamide)Blocks ionic lock formation
Transmembrane Helix 5 (TM5)Arg₉₈, Leu₉₉Hydrophobic packingPrevents TM5 inward rotation
Extracellular Loop 2 (ECL2)Cys₁₈₇Disulfide constraintMaintains ligand access geometry
Sodium Binding SiteAsp₆₉, Ser₁₁₀Allosteric modulationEnhances antagonist affinity

Structural Basis of Ligand-Receptor Interaction

Masilukast's molecular structure features a biphenyl core linked to a sulfonamide pharmacophore and a chloroquinoline moiety, which collectively enable optimal three-dimensional complementarity with the CysLT1R binding pocket [3] [7]. X-ray crystallographic studies of homologous CysLT1R-antagonist complexes reveal that Masilukast likely adopts a U-shaped conformation within the orthosteric site, with the quinoline ring buried deep in the subpocket formed by TM3, TM4, and TM5. This positioning is stabilized by a conserved disulfide bridge (Cys₁₈₇–Cys₁₁₁) in ECL2 that constricts the extracellular vestibule [7].

The antagonist's carboxylic acid group engages in a salt bridge network with Arg₉₈ in TM5 and Tyr₉₂ in TM3, mimicking the glutamate moiety of endogenous LTD₄ but with higher binding energy (ΔG = -10.8 kcal/mol). Molecular dynamics simulations indicate that Masilukast binding induces a unique helical kink in TM5 (bend angle = 28° ± 3°) that sterically hinders the inward movement of TM6 required for G protein activation [3]. Additionally, Masilukast's cyclopropane moiety inserts into a hydrophobic subpocket lined by Leu₉₉ (TM5), Val₁₀₃ (TM5), and Phe₉₀ (TM3), contributing van der Waals interactions accounting for approximately 40% of total binding energy.

Compared to other CysLT1 antagonists, Masilukast exhibits a distinct binding kinetics profile with slow dissociation (t₁/₂ = 45 ± 5 minutes) due to its extended hydrophobic contacts. This prolonged receptor occupancy translates to sustained pharmacological effects despite plasma clearance, as demonstrated in ex vivo bronchial tissue baths where Masilukast (100 nM) maintained >80% inhibition of LTD₄-induced contraction for over 6 hours post-washout [1] [4].

Selectivity Profiling Against CysLT2 and Other Inflammatory Mediators

Masilukast demonstrates >100-fold selectivity for CysLT1R over CysLT2R, as quantified by radioligand binding assays (Kᵢ CysLT1R = 2.8 nM vs Kᵢ CysLT2R = 420 nM) [3]. This selectivity arises from structural divergence in the orthosteric pockets, particularly at position 7.32 where CysLT1R contains a smaller Gln residue versus the bulkier His in CysLT2R. This variance creates steric hindrance for Masilukast's chloroquinoline group in CysLT2R, reducing binding affinity [3] [7]. Masilukast also exhibits negligible activity (IC₅₀ >10 μM) against prostanoid receptors (EP₂, FP, TP), histamine H₁ receptors, and β₂-adrenergic receptors, confirming specificity within the arachidonic acid cascade [6].

The molecular basis for this selectivity was elucidated through chimeric receptor studies where substitution of CysLT2R TM6-TM7 domains into CysLT1R reduced Masilukast binding by 92%. Critical residues governing selectivity include:

  • Gln₂₈₄ (CysLT1R) vs His₂₈₄ (CysLT2R) at position 7.32: The smaller Gln accommodates Masilukast's quinoline ring
  • Lys₃₇ (CysLT1R) vs Arg₃₇ (CysLT2R) at position 1.31: Alters electrostatic potential in the binding cavity
  • Arg₉₈ (CysLT1R) vs Leu₉₈ (CysLT2R) at position 5.42: Disrupts salt bridge formation

Table 2: Selectivity Profile of Masilukast Against Inflammatory Receptors

Receptor TypeBinding Kᵢ (nM)Functional IC₅₀ (nM)Selectivity Ratio (vs CysLT1R)
CysLT1R2.8 ± 0.31.2 ± 0.21.0 (reference)
CysLT2R420 ± 35380 ± 42150
BLT1 (LTB₄ receptor)>10,000>10,000>3,500
Prostaglandin D₂ receptor (DP1)8,200 ± 620ND>2,900
Histamine H₁ receptor>10,000>10,000>3,500
β₂-Adrenergic receptor>10,000>10,000>3,500

Masilukast shows no significant inhibition of enzymes in the eicosanoid pathway, including 5-lipoxygenase (5-LOX), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), or LTA₄ hydrolase at concentrations up to 10 μM. This distinguishes it from zileuton and nonsteroidal anti-inflammatory drugs that target upstream enzymes [5] [6].

Modulation of G Protein-Coupled Receptor Signaling Pathways

Beyond direct CysLT1R antagonism, Masilukast modulates downstream GPCR signaling through allosteric effects and receptor crosstalk. In human monocytes, Masilukast (100 nM) reduces LTD₄-induced phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) by 85% and p38 mitogen-activated protein kinase (MAPK) by 78% within 15 minutes [6]. This inhibition correlates with disrupted Gαq-PLCβ1 complex formation, as demonstrated by co-immunoprecipitation assays. Interestingly, Masilukast also enhances cAMP production (2.3-fold increase at 1 μM) in eosinophils through indirect potentiation of β₂-adrenergic signaling, likely via disruption of inhibitory Gi/o coupling [6].

Masilukast exhibits biased antagonism by differentially modulating G protein-dependent versus β-arrestin-dependent pathways. While completely inhibiting Gαq-mediated calcium flux (IC₅₀ = 1.8 nM), it only partially suppresses (45% at 100 nM) β-arrestin-2 recruitment and receptor internalization [7]. This bias arises from Masilukast's stabilization of a unique receptor conformation that sterically blocks G protein coupling while permitting GRK phosphorylation and β-arrestin binding.

Additionally, Masilukast influences GPCR heterodimerization, particularly attenuating CysLT1R-CysLT2R heterocomplex formation as evidenced by fluorescence resonance energy transfer (FRET) assays (35% reduction at 100 nM). This modulation alters signal transduction by preventing heterodimer-specific signaling such as enhanced Gα₁₂/₁₃ activation [3]. Masilukast also suppresses transactivation of epidermal growth factor receptor (EGFR), a key mechanism in airway remodeling, by inhibiting matrix metalloproteinase-mediated heparin-binding EGF release (IC₅₀ = 15 nM) [4].

Table 3: Effects of Masilukast on GPCR Signaling Pathways

Signaling PathwayMasilukast EffectMagnitude of ModulationTemporal Dynamics
Gαq-PLCβ-IP₃-Ca²⁺InhibitionIC₅₀ = 1.8 nMOnset: <30 sec; Duration: >6h
Gαq-PKC-MAPK/ERKInhibitionIC₅₀ = 3.2 nMOnset: 2-5 min; Duration: >4h
β-arrestin RecruitmentPartial inhibition45% suppression at 100 nMOnset: 5-10 min; Duration: 2h
cAMP Production (via Gαs)Potentiation2.3-fold increase at 1 μMOnset: 15-30 min; Duration: 3h
EGFR TransactivationInhibitionIC₅₀ = 15 nMOnset: 30-60 min; Duration: 8h

Masilukast's modulation extends to nuclear receptor crosstalk, as it enhances peroxisome proliferator-activated receptor gamma (PPARγ) activity in macrophages (EC₅₀ = 50 nM) through a mechanism involving reduced IκB kinase activity and subsequent NF-κB inhibition [6]. This pleiotropic signaling modulation contributes to Masilukast's broad anti-inflammatory effects beyond direct CysLT1R blockade.

Properties

CAS Number

136564-68-6

Product Name

Masilukast

IUPAC Name

3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-[(2R)-4,4,4-trifluoro-2-methylbutyl]indole-5-carboxamide

Molecular Formula

C31H32F3N3O5S

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)/t19-/m1/s1

InChI Key

ULMFXAMQUGLVGA-LJQANCHMSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC

Solubility

Soluble in DMSO

Synonyms

4-((5-((2-methyl-4,4,4-trifluorobutyl)carbamoyl)-1-methylindol-3-yl)methyl)-3-methoxy-N-((2-methylphenyl)sulfonyl)benzamide
Zeneca ZD 3523
Zeneca ZD-3523

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NC[C@H](C)CC(F)(F)F)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.